Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of enynes. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings using reagents like ethyl diazoacetate and dirhodium(II) catalysts.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products, depending on the reagents and catalysts used.
Scientific Research Applications
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is used in the production of various chemical products, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate can be compared with other azabicyclo compounds, such as:
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds share a similar core structure but differ in their substituents and functional groups.
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure, used in various biological studies.
Indolizomycin: An antibiotic with a related structure, highlighting the versatility of azabicyclo compounds in different applications.
This compound stands out due to its specific functional groups and the ease with which it can be synthesized and modified for various research purposes.
Properties
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQYAVYRMDOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693145 |
Source
|
Record name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204820-62-1 |
Source
|
Record name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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